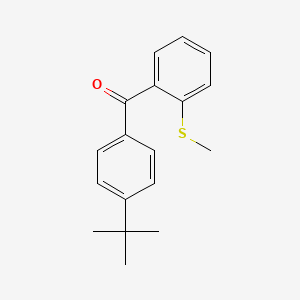

4-tert-Butyl-2'-(thiomethyl)benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

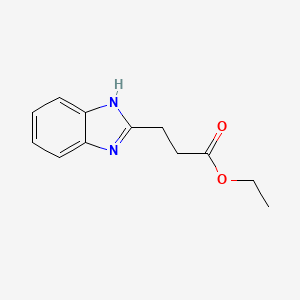

“4-tert-Butyl-2’-(thiomethyl)benzophenone” (also known as BP-4) is a compound with the molecular formula C18H20OS and a molecular weight of 284.42 . It is commonly used as a UV filter in a variety of consumer products.

Molecular Structure Analysis

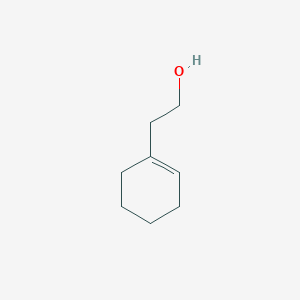

The InChI code for “4-tert-Butyl-2’-(thiomethyl)benzophenone” is 1S/C18H20OS/c1-18(2,3)15-9-5-13(6-10-15)17(19)14-7-11-16(20-4)12-8-14/h5-12H,1-4H3 . This indicates the presence of a tert-butyl group, a methylthio group, and a benzophenone core in the molecule.

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-tert-Butyl-2’-(thiomethyl)benzophenone” include a molecular weight of 284.42 . Unfortunately, other specific properties like boiling point, melting point, and density were not available in the sources I found.

Aplicaciones Científicas De Investigación

Photochemical Reactions

4-tert-Butyl-2'-(thiomethyl)benzophenone has been studied for its behavior in photochemical reactions. For example, research on the reduction of benzophenone by aliphatic amines under nanosecond flash photolysis revealed insights into quantum yields and kinetic isotope effects, indicating the potential utility of substituted benzophenones in studying photochemical processes and radical formation (Inbar, Linschitz, & Cohen, 1981).

Photoinitiators

Substituted benzophenones, including derivatives like this compound, have been synthesized and evaluated as novel monomeric and polymeric photoinitiators. These compounds show potential in initiating polymerization reactions under light, with studies indicating their efficiency and photophysical properties compared to traditional benzophenone (Balta, Karahan, Avci, & Arsu, 2015).

Chemical Interactions

Research has also been conducted on the interactions of substituted benzophenones with various chemical compounds. For instance, the reactivity of phosphaboradibenzofulvene towards hydrogen, acetonitrile, benzophenone, and 2,3-dimethylbutadiene has been investigated, providing insights into the chemical behavior and potential applications of these compounds in organic synthesis and materials science (Breunig, Hübner, Bolte, Wagner, Lerner, & Armstrong, 2013).

Propiedades

IUPAC Name |

(4-tert-butylphenyl)-(2-methylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20OS/c1-18(2,3)14-11-9-13(10-12-14)17(19)15-7-5-6-8-16(15)20-4/h5-12H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSWFYDIHSIYPAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid](/img/structure/B1346241.png)